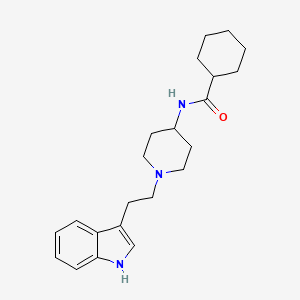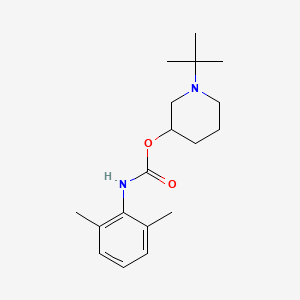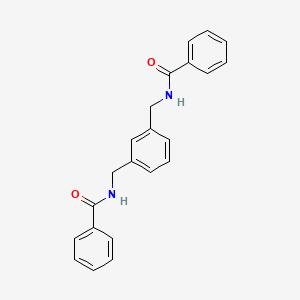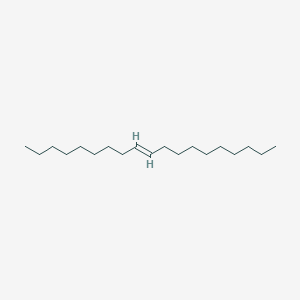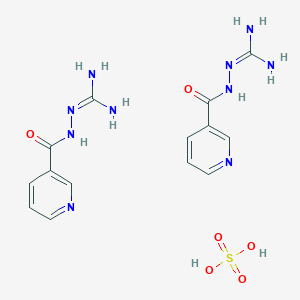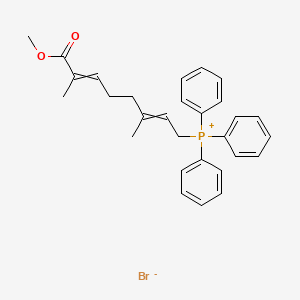
(8-Methoxy-3,7-dimethyl-8-oxoocta-2,6-dien-1-yl)(triphenyl)phosphanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8-Methoxy-3,7-dimethyl-8-oxoocta-2,6-dien-1-yl)(triphenyl)phosphanium bromide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a complex arrangement of functional groups, including a methoxy group, dimethyl groups, and a triphenylphosphanium moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Methoxy-3,7-dimethyl-8-oxoocta-2,6-dien-1-yl)(triphenyl)phosphanium bromide typically involves multi-step organic reactions. The process begins with the preparation of the octa-2,6-dien-1-yl backbone, followed by the introduction of methoxy and dimethyl groups. The final step involves the formation of the triphenylphosphanium bromide moiety through a reaction with triphenylphosphine and a brominating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(8-Methoxy-3,7-dimethyl-8-oxoocta-2,6-dien-1-yl)(triphenyl)phosphanium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(8-Methoxy-3,7-dimethyl-8-oxoocta-2,6-dien-1-yl)(triphenyl)phosphanium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (8-Methoxy-3,7-dimethyl-8-oxoocta-2,6-dien-1-yl)(triphenyl)phosphanium bromide involves its interaction with molecular targets through its functional groups. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biochemical effects. The pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A related compound with similar phosphine functionality.
Methoxy-substituted alkenes: Compounds with similar methoxy and alkene groups.
Dimethyl-substituted alkenes: Compounds with similar dimethyl and alkene groups.
Uniqueness
(8-Methoxy-3,7-dimethyl-8-oxoocta-2,6-dien-1-yl)(triphenyl)phosphanium bromide is unique due to its combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
40772-85-8 |
|---|---|
Molecular Formula |
C29H32BrO2P |
Molecular Weight |
523.4 g/mol |
IUPAC Name |
(8-methoxy-3,7-dimethyl-8-oxoocta-2,6-dienyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C29H32O2P.BrH/c1-24(14-13-15-25(2)29(30)31-3)22-23-32(26-16-7-4-8-17-26,27-18-9-5-10-19-27)28-20-11-6-12-21-28;/h4-12,15-22H,13-14,23H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
ZLKVHMGPYVANIE-UHFFFAOYSA-M |
Canonical SMILES |
CC(=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)CCC=C(C)C(=O)OC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



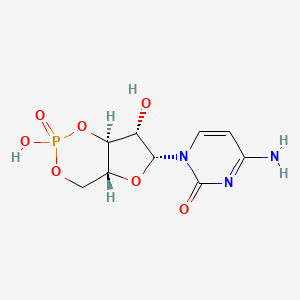
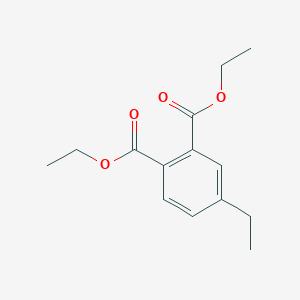
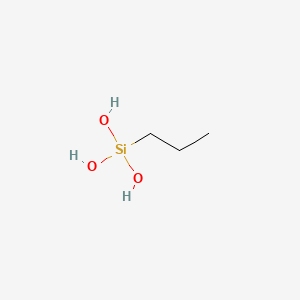

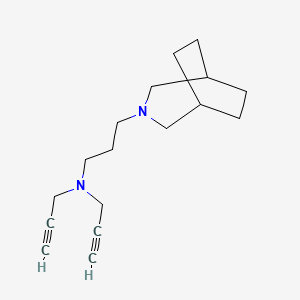
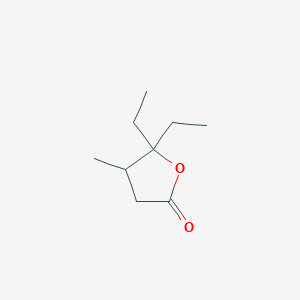

![2,3,3-Trimethyl-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B14675461.png)
